Angiotensin III, 4-L-isoleucine-
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Overview
Description
Angiotensin III, human, mouse (3TFA) is a peptide derived from the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is an endogenous agonist of the angiotensin II receptor (AT2R), with significant implications in cardiovascular physiology and pathophysiology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Angiotensin III, human, mouse (3TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Angiotensin III, human, mouse (3TFA) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Angiotensin III, human, mouse (3TFA) can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products: The major products of these reactions include oxidized, reduced, or substituted forms of Angiotensin III, human, mouse (3TFA), each with distinct biological activities .
Scientific Research Applications
Angiotensin III, human, mouse (3TFA) has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored as a potential therapeutic target for hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Angiotensin III, human, mouse (3TFA) exerts its effects by binding to the angiotensin II receptor (AT2R). This interaction triggers a cascade of intracellular signaling pathways, including:
Activation of G-proteins: Leading to the production of second messengers like cyclic AMP (cAMP).
Modulation of ion channels: Affecting calcium and potassium ion fluxes.
Regulation of gene expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Angiotensin II: Another peptide in the renin-angiotensin system with similar receptor binding but different physiological effects.
Angiotensin I: A precursor to Angiotensin II and III, with distinct biological roles.
Angiotensin IV: A peptide with unique receptor interactions and functions.
Uniqueness: Angiotensin III, human, mouse (3TFA) is unique in its specific binding affinity to the angiotensin II receptor (AT2R) and its distinct role in modulating cardiovascular functions. Unlike Angiotensin II, which primarily promotes vasoconstriction, Angiotensin III has more nuanced effects on blood pressure and fluid balance .
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMRCKSBBNJCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N12O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.